molecular formula C15H22ClN3OS B4007630 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](2-thienylmethyl)amino]butan-1-ol

2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](2-thienylmethyl)amino]butan-1-ol

Cat. No.: B4007630
M. Wt: 327.9 g/mol
InChI Key: UTKPZJGWTLYTDH-UHFFFAOYSA-N
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Description

2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](2-thienylmethyl)amino]butan-1-ol is a useful research compound. Its molecular formula is C15H22ClN3OS and its molecular weight is 327.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.1172112 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The synthesis and evaluation of pyrazole derivatives, including those structurally related to 2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylamino]butan-1-ol, have demonstrated significant biological activities. For instance, a study on new tridentate bipyrazolic compounds showed cytotoxic activity against tumor cell lines, highlighting the potential of pyrazole derivatives in cancer research. These compounds exhibited pronounced cytotoxic effects on P815 (mastocytome murine) and Hep (carcinoma of human larynx) cell lines, with compound-specific IC50 values indicating varying degrees of effectiveness (Kodadi et al., 2007).

Another dimension of research explored the potential antipsychotic properties of pyrazole derivatives. A study described the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, highlighting their novel potential as antipsychotic agents. These compounds were found to have an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, marking a significant departure from clinically available antipsychotic drugs (Wise et al., 1987).

Corrosion Inhibition

Pyrazole derivatives have also been investigated for their potential as corrosion inhibitors. A theoretical study using density functional theory (DFT) on bipyrazolic-type organic compounds, including those similar to the compound , aimed to elucidate the inhibition efficiencies and reactive sites of these compounds. The study found correlations between certain parameters such as EHOMO, ELUMO, and gap energy with the corrosion inhibition efficiencies, suggesting these compounds' effectiveness in protecting metals from corrosion (Wang et al., 2006).

Antimicrobial and Anticancer Agents

The exploration of pyrazole derivatives extends to antimicrobial and anticancer applications as well. Novel pyrazole derivatives with various moieties were synthesized and evaluated for their antimicrobial and anticancer activity. Among these, some compounds exhibited higher anticancer activity than reference drugs, along with significant antimicrobial properties, underlining the versatility of pyrazole derivatives in medicinal chemistry (Hafez et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Pyrazole compounds are known to have diverse biological activities, including antileishmanial and antimalarial activities .

Safety and Hazards

As with any chemical compound, handling should be done with care to avoid exposure. If contact with skin or eyes occurs, it should be washed off immediately with plenty of water .

Properties

IUPAC Name

2-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl-(thiophen-2-ylmethyl)amino]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3OS/c1-4-12(10-20)19(8-13-6-5-7-21-13)9-14-11(2)17-18(3)15(14)16/h5-7,12,20H,4,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKPZJGWTLYTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)N(CC1=CC=CS1)CC2=C(N(N=C2C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](2-thienylmethyl)amino]butan-1-ol
Reactant of Route 2
Reactant of Route 2
2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](2-thienylmethyl)amino]butan-1-ol
Reactant of Route 3
2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](2-thienylmethyl)amino]butan-1-ol
Reactant of Route 4
2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](2-thienylmethyl)amino]butan-1-ol
Reactant of Route 5
2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](2-thienylmethyl)amino]butan-1-ol
Reactant of Route 6
2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](2-thienylmethyl)amino]butan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.